molecular formula C18H18N4O4S B6527803 ethyl ({1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate CAS No. 1019095-44-3

ethyl ({1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate

Cat. No.: B6527803
CAS No.: 1019095-44-3
M. Wt: 386.4 g/mol
InChI Key: KXZBJZFLHXCPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ({1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.10487624 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl ({1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate, with the CAS number 1019095-44-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H18_{18}N4_4O4_4S, with a molecular weight of 386.4 g/mol. The structure features a thiazole moiety linked to a pyrazole ring, which is often associated with various biological activities.

Anticancer Activity

Recent studies have shown that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound 1A431 (human epidermoid carcinoma)< 10Apoptosis induction
Compound 2Jurkat (T-cell leukemia)< 15Cell cycle arrest

Anticonvulsant Activity

The anticonvulsant potential of thiazole and pyrazole derivatives has been explored in various animal models. For example, studies indicate that certain structural modifications can enhance the efficacy of these compounds in preventing seizures induced by pentylenetetrazol (PTZ). The presence of electron-donating groups on the aromatic ring appears to improve activity.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

Key SAR Observations:

  • Thiazole Ring: Essential for enhancing anticancer and antimicrobial activities.
  • Methoxy Group: Increases lipophilicity and bioavailability.
  • Pyrazole Substitution: Modifications at the pyrazole position can lead to improved anticonvulsant properties.

Case Studies

A series of in vivo studies have been conducted to assess the pharmacological effects of this compound. For example:

  • Study on Anticancer Effects:
    • Objective: Evaluate the efficacy against A431 cell line.
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Anticonvulsant Activity Assessment:
    • Objective: Test in PTZ-induced seizure models.
    • Results: The compound demonstrated protective effects with an ED50_{50} value comparable to existing anticonvulsants.

Properties

IUPAC Name

ethyl 2-[[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-4-26-17(24)16(23)20-15-8-11(2)21-22(15)18-19-14(10-27-18)12-6-5-7-13(9-12)25-3/h5-10H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZBJZFLHXCPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.